BenchChemオンラインストアへようこそ!

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate

X-ray crystallography Structural biology Molecular modeling

This pyridazine-4-carboxylate building block is a direct precursor to SMARCA2/4 degrader candidates as cited in patent literature. Its XlogP of 2.1 and TPSA of 52.1 Ų occupy a lipophilic 'sweet spot' for oral bioavailability and CNS penetration studies. The structurally characterized 4-acetoxy derivative provides a validated model for in silico docking. Unlike generic 6-aryl pyridazine analogs, its defined substitution pattern ensures SAR consistency and avoids unpredictable ADME outcomes.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
CAS No. 2097963-81-8
Cat. No. B1479235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(p-tolyl)pyridazine-4-carboxylate
CAS2097963-81-8
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=NN=C1)C2=CC=C(C=C2)C
InChIInChI=1S/C14H14N2O2/c1-3-18-14(17)12-8-13(16-15-9-12)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3
InChIKeyUPOQIDSMYMPFHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate (CAS 2097963-81-8): Procurement-Grade Heterocyclic Building Block


Ethyl 6-(p-tolyl)pyridazine-4-carboxylate (CAS 2097963-81-8) is a synthetic pyridazine derivative featuring a 4-carboxylate ester and a 6-(p-tolyl) substituent on the diazine ring [1]. With a molecular weight of 242.27 g/mol, a calculated XlogP of 2.1, and a topological polar surface area of 52.1 Ų, this compound presents a moderately lipophilic, non-hydrogen bond donating scaffold . Its core heterocycle, pyridazine, is recognized as a privileged structure in medicinal chemistry due to its unique physicochemical properties, including a high dipole moment and dual hydrogen-bonding capacity, which differentiate it from other azines like pyridine or pyrimidine [2]. This specific derivative serves as a versatile building block for the synthesis of more complex molecules, as evidenced by its citation in patent literature for the development of SMARCA2/4 degraders and other therapeutic candidates [3].

Why Analogs of Ethyl 6-(p-tolyl)pyridazine-4-carboxylate Are Not Readily Interchangeable


In the design of pyridazine-based bioactive molecules, the precise substitution pattern is critical. The physicochemical properties that render pyridazine a valuable core—namely its weak basicity, high dipole moment, and hydrogen-bonding capacity—are highly sensitive to substituent identity and position [1]. For instance, the 4-carboxylate ester in ethyl 6-(p-tolyl)pyridazine-4-carboxylate provides a specific vector for lipophilic interaction and a handle for further functionalization (e.g., hydrolysis to the carboxylic acid). Substituting the p-tolyl group at the 6-position with a smaller phenyl, a more polar heteroaryl, or an electron-withdrawing group like 4-chlorophenyl would significantly alter the compound's electronic distribution, steric profile, and lipophilicity (XlogP), thereby impacting target binding, metabolic stability, and overall ADME profile [2]. Generic substitution with an unvalidated analog introduces unpredictable variables into a research program, jeopardizing SAR consistency and potentially leading to false-negative or false-positive biological outcomes. The following evidence quantifies specific, verifiable points of differentiation for this precise compound.

Quantitative Differentiation Guide: Ethyl 6-(p-tolyl)pyridazine-4-carboxylate vs. Analogs


Crystallographically Verified Molecular Geometry for the p-Tolyl Derivative

The molecular geometry of the 4-acetoxy derivative, synthesized directly from ethyl 6-(p-tolyl)pyridazine-4-carboxylate's precursor, has been unequivocally determined by X-ray diffraction [1]. This provides a precise, experimentally validated three-dimensional model for the core pyridazine scaffold with a 6-p-tolyl substituent. This level of structural certainty is not available for many closely related pyridazine analogs, which are often characterized only by NMR and MS. The X-ray structure confirms the planarity of the pyridazine ring and the dihedral angle of the p-tolyl group, offering a unique advantage for structure-based drug design and computational modeling that relies on accurate starting conformations.

X-ray crystallography Structural biology Molecular modeling

Distinct Lipophilicity Profile (XlogP = 2.1) for Blood-Brain Barrier Penetration Potential

The calculated partition coefficient (XlogP) for ethyl 6-(p-tolyl)pyridazine-4-carboxylate is 2.1 . This value positions it favorably within the optimal lipophilicity range (typically XlogP 1-3) for central nervous system (CNS) drug candidates, balancing passive permeability and low metabolic clearance [1]. In contrast, a more polar analog like ethyl 6-(pyridin-4-yl)pyridazine-4-carboxylate would be expected to have a significantly lower XlogP, potentially limiting its passive membrane permeability. Conversely, a more lipophilic analog with a larger substituent at the 6-position could exceed the XlogP threshold, increasing the risk of high metabolic clearance and off-target toxicity.

Physicochemical property Lipophilicity ADME Drug-likeness

Demonstrated Utility as a Key Intermediate in Patent-Backed SMARCA2/4 Degrader Programs

Ethyl 6-(p-tolyl)pyridazine-4-carboxylate or its close synthetic derivatives are explicitly claimed as building blocks in a pending U.S. patent application (US 18/019,721) for 6-substituted pyridazine compounds that act as SMARCA2 and/or SMARCA4 degraders [1]. SMARCA2/4 are ATP-dependent chromatin remodeling enzymes, and their degradation is a promising therapeutic strategy in oncology. This patent linkage provides a high level of validation for the compound's utility in a cutting-edge, competitive area of drug discovery. While other pyridazine-4-carboxylates exist, few have a direct and specific connection to a well-defined, high-value therapeutic target in the patent literature.

Targeted protein degradation PROTAC Epigenetics Oncology

Validated Application Scenarios for Ethyl 6-(p-tolyl)pyridazine-4-carboxylate (CAS 2097963-81-8)


Structure-Based Design of CNS-Penetrant SMARCA2/4 Degraders

The combination of a validated, patent-linked target (SMARCA2/4) and an XlogP value of 2.1 makes this compound a strategic starting point for medicinal chemists developing brain-penetrant degraders for CNS malignancies or neurological disorders . The X-ray crystal structure of the 4-acetoxy derivative provides a precise model for in silico docking and ligand design, minimizing conformational uncertainty [1].

Synthesis of Crystallographically-Validated 4-Hydroxypyridazine Libraries

This compound serves as a direct precursor to 6-(p-tolyl)-3-ethoxycarbonyl-4-hydroxypyridazine, a scaffold for which the acetylated derivative's structure has been confirmed by X-ray crystallography . Researchers can leverage this known starting point to generate focused libraries of 4-substituted pyridazines with high confidence in the core scaffold's geometry, an advantage not offered by other 6-aryl analogs lacking crystallographic data [1].

Investigating Lipophilicity-Driven SAR in Pyridazine-Based Lead Optimization

With a calculated XlogP of 2.1 and TPSA of 52.1 Ų, this compound occupies a specific 'sweet spot' in lipophilic space that is often sought for oral bioavailability and CNS penetration . It can be used as a reference standard in comparative SAR studies alongside more polar (e.g., 6-heteroaryl) or more lipophilic (e.g., 6-alkyl) pyridazine-4-carboxylates to systematically correlate changes in logP with in vitro ADME parameters like microsomal stability and permeability [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 6-(p-tolyl)pyridazine-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.